

Fundamental Properties and Structural Analysis

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Compound of Interest

Compound Name: Methyl 2-bromomethylbenzoate

Cat. No.: B050980

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A precise understanding of a reagent's properties is the cornerstone of successful synthetic design. **Methyl 2-bromomethylbenzoate** (CAS No: 2417-73-4) is a bifunctional molecule featuring both an electrophilic benzylic bromide and a methyl ester.^[1] This unique structural arrangement dictates its reactivity and utility as a versatile building block.

Physicochemical Characteristics

The molecular weight and physical state are critical for accurate stoichiometric calculations and proper handling.

Table 1: Physicochemical Properties of **Methyl 2-bromomethylbenzoate**

Property	Value	Source(s)
Molecular Weight	229.07 g/mol	^{[1][2][3]}
Molecular Formula	C ₉ H ₉ BrO ₂	^{[1][2][3]}
Appearance	White to light yellow crystalline solid	^[4]
Melting Point	32-37 °C	^{[2][4]}
Boiling Point	114 °C @ 0.44 Torr	^[2]
Density	~1.46 g/cm ³	^{[2][5]}

Structural Elucidation

The molecule's reactivity is centered on the benzylic carbon, which is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent benzene ring and the excellent leaving group potential of the bromide ion.

Figure 1: Structure of **Methyl 2-bromomethylbenzoate**.

Synthesis Protocol: Radical-Initiated Benzylic Bromination

The most reliable and widely adopted method for synthesizing **methyl 2-bromomethylbenzoate** is the Wohl-Ziegler bromination of methyl o-toluate. This reaction leverages a free-radical chain mechanism to achieve selective bromination at the benzylic position, preserving the ester functionality.

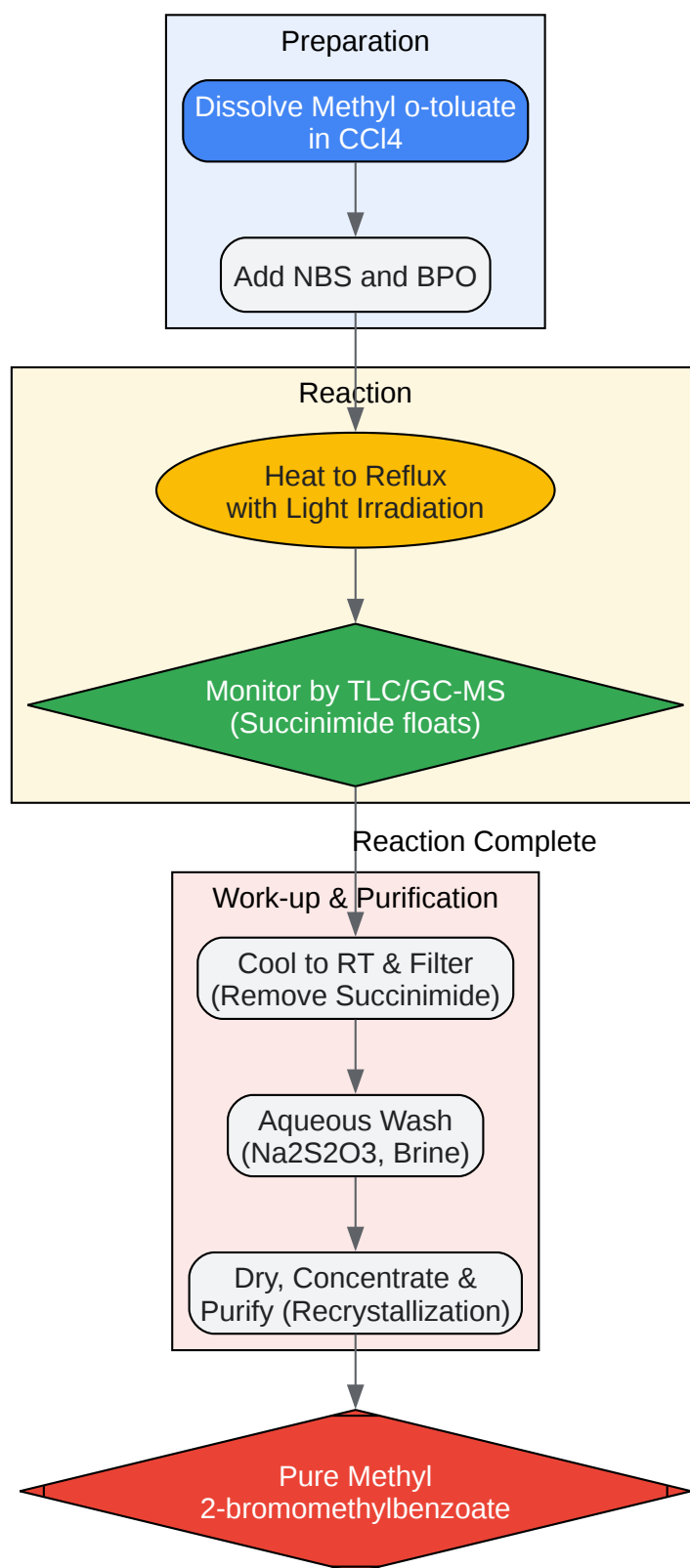
Causality of Experimental Choices

- **Reagent:** N-Bromosuccinimide (NBS) is the preferred brominating agent. It maintains a low, steady-state concentration of molecular bromine (Br_2) and hydrogen bromide (HBr) in the reaction mixture, which is crucial for suppressing competing ionic side reactions, such as electrophilic aromatic substitution on the benzene ring.
- **Initiator:** A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to generate the initial bromine radical that propagates the chain reaction.^{[2][6]} The choice of initiator is often dictated by the reaction temperature and solvent.
- **Solvent:** A non-polar, inert solvent like carbon tetrachloride (CCl_4) is traditionally used because it does not participate in the reaction and readily dissolves the reactants.^{[2][6]}
- **Initiation:** The reaction is initiated by heat or light, which provides the energy needed to homolytically cleave the weak bond in the initiator, starting the radical cascade.^[7]

Validated Experimental Workflow

This protocol is designed to be self-validating, with clear checkpoints for monitoring and ensuring product purity.

- **Reaction Assembly:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl o-toluate (1.0 eq) in carbon tetrachloride (approx. 5-10 mL per gram of starting material).
- **Reagent Addition:** Add N-bromosuccinimide (1.05-1.1 eq) and benzoyl peroxide (0.02-0.05 eq) to the flask.^[2]
- **Initiation and Reflux:** Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle.^[2] The reaction can be accelerated by irradiation with a 60-100W incandescent lamp.^[7]
- **Monitoring and Completion:** The reaction progress is monitored by TLC or GC-MS. The reaction is complete when the starting methyl o-toluate is consumed. A key visual indicator of completion is the floating of the solid byproduct, succinimide, on the surface of the solvent.
- **Work-up and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the insoluble succinimide.
 - Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash to remove residual aqueous contaminants.
- **Purification and Characterization:**
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
 - The resulting crude oil or solid can be purified by recrystallization from a hexane/ether mixture or by flash column chromatography on silica gel.^[7]
 - Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.



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Figure 2: Step-by-step workflow for the synthesis of **Methyl 2-bromomethylbenzoate**.

Synthetic Applications and Utility

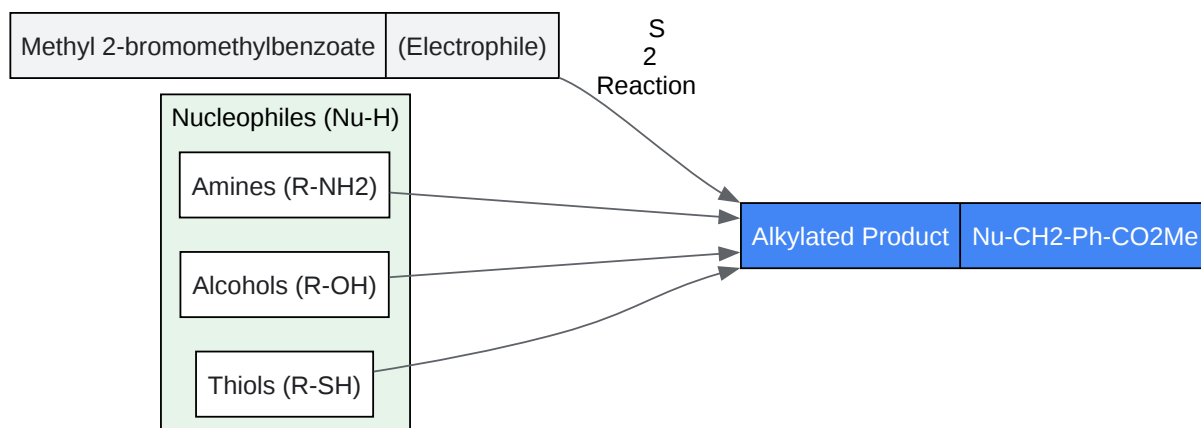
Methyl 2-bromomethylbenzoate is a valuable electrophilic agent in various transformations, primarily in the construction of C-N and C-O bonds.

Nucleophilic Substitution Reactions

The reagent readily undergoes S_N2 reactions with a wide range of nucleophiles. This makes it an ideal choice for introducing the 2-(methoxycarbonyl)benzyl moiety onto heteroatoms.

- N-Alkylation: Amines, amides, and other nitrogen nucleophiles can be efficiently alkylated.
- O-Alkylation: Alcohols and phenols are common substrates for forming ether linkages.
- S-Alkylation: Thiols can be converted to their corresponding thioethers.

These reactions are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients. For example, it is a key reactant in preparing compounds with potential neuroprotective activity.^{[2][8]}



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Figure 3: General reaction scheme illustrating the utility in S_N2 reactions.

Safety, Handling, and Storage

Proper handling of **methyl 2-bromomethylbenzoate** is imperative due to its hazardous properties.

- **Hazards:** The compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[9] It can cause severe skin burns and eye damage.[1][9] It is harmful if swallowed, inhaled, or in contact with skin.[10]
- **Personal Protective Equipment (PPE):** Always handle this reagent inside a certified chemical fume hood.[9] Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a flame-retardant lab coat.[10][11] Eyewash stations and safety showers must be readily accessible.[9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]
- **Spill & Disposal:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9] Dispose of waste in accordance with all federal, state, and local regulations.[10]

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